molecular formula C14H10N2O5 B15077098 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol CAS No. 38463-16-0

2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol

Cat. No.: B15077098
CAS No.: 38463-16-0
M. Wt: 286.24 g/mol
InChI Key: LIBPVNZICNFUQK-AATRIKPKSA-N
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Description

Contextual Significance of Dinitrophenyl-Substituted Ethenyl Phenol (B47542) Systems in Modern Chemistry

Dinitrophenyl-substituted ethenyl phenol systems, often referred to as nitro-substituted chalcones or stilbenes, hold considerable significance in modern chemistry. The strong electron-withdrawing nature of the dinitrophenyl moiety, combined with the electron-donating phenolic group, creates a significant intramolecular charge transfer (ICT) upon photoexcitation. nitrkl.ac.in This ICT is the cornerstone of their diverse applications.

These systems are integral to the development of:

Chemosensors: The phenolic proton is acidic and can be abstracted by bases. This acid-base chemistry, coupled with the change in the electronic properties of the molecule, often leads to distinct color changes, making them valuable as naked-eye colorimetric sensors for detecting anions or changes in pH.

Nonlinear Optical (NLO) Materials: The significant difference in the dipole moment between the ground and excited states in D-π-A systems can lead to large second-order NLO responses. This property is crucial for applications in optoelectronics, such as frequency doubling of light. chemeo.comnih.gov

Molecular Switches: The ethenyl linkage can potentially undergo cis-trans isomerization upon light irradiation, leading to changes in the molecular geometry and, consequently, its physical and chemical properties. This photo-switchable behavior is a key feature for the development of molecular machines and smart materials.

The synthesis of such compounds is often achieved through base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, between a substituted benzaldehyde (B42025) (in this case, 2,4-dinitrobenzaldehyde) and a substituted acetophenone (B1666503) or benzyl (B1604629) phosphonate (B1237965). anu.edu.au

Overview of Academic Research Trends on Structurally Related Chromophores and Electron Acceptor/Donor Moieties

The academic interest in D-π-A chromophores is vast and continues to grow. Research trends focus on fine-tuning the electronic and optical properties of these molecules by systematically modifying the donor, acceptor, and π-linker components. nih.gov

Donor Moieties: While the hydroxyl group of the phenol is a moderate electron donor, researchers often explore stronger donors like amino or dialkylamino groups to enhance the ICT and red-shift the absorption and emission spectra. nih.gov

Acceptor Moieties: The dinitrophenyl group is a potent electron acceptor. Other commonly employed acceptors include cyano, tricyanovinyl, and pyridinium (B92312) groups, each imparting distinct electronic characteristics to the chromophore. nih.gov

π-Linkers: The length and nature of the conjugated bridge are critical. Extending the π-system with additional double bonds or aromatic rings can lead to materials with absorption and emission in the near-infrared (NIR) region, which is highly desirable for biological imaging and telecommunications.

Recent research has also focused on the supramolecular chemistry of these systems, exploring how they self-assemble in solution and in the solid state, and how this aggregation affects their photophysical properties.

Scope and Objectives of In-Depth Research on 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol

In-depth research on this compound aims to fully elucidate its fundamental chemical and physical properties and to explore its potential in various applications. The primary objectives of such research would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure (E)-isomer of the compound. Comprehensive characterization would involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry, Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight.

Physicochemical Properties: Determining key physical constants such as melting point, solubility in various solvents, and thermal stability. These parameters are crucial for its potential use in device fabrication.

Photophysical Investigation: A thorough study of its absorption and emission properties using UV-Visible and fluorescence spectroscopy. This would involve determining its molar absorptivity, quantum yield of fluorescence, and solvatochromic behavior (how its spectral properties change with solvent polarity).

Computational Modeling: Employing quantum chemical calculations to understand the electronic structure, molecular orbitals (HOMO and LUMO), and the nature of the electronic transitions. These theoretical studies can provide valuable insights into its NLO properties and predict the effect of structural modifications.

Application-Oriented Studies: Investigating its performance as a chemosensor for specific analytes, its efficiency as a nonlinear optical chromophore, and its potential as a photo-switchable molecule.

A detailed understanding of these aspects will pave the way for the rational design of new materials based on the this compound scaffold with tailored properties for specific advanced applications.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties based on closely related and well-studied analogues. The following tables present expected data based on the general characteristics of dinitrophenyl-substituted stilbenes and chalcones.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Characteristic
Molecular Formula C14H10N2O5
Molecular Weight 286.24 g/mol
Appearance Likely a yellow to orange crystalline solid
Melting Point Expected to be in the range of 150-200 °C
Solubility Likely soluble in polar organic solvents like acetone, acetonitrile (B52724), and DMSO; sparingly soluble in nonpolar solvents and water.

Table 2: Predicted Spectroscopic Data

Spectroscopic Technique Predicted Characteristics
1H NMR Aromatic protons in the range of 7.0-9.0 ppm. Vinylic protons of the (E)-isomer would appear as doublets with a large coupling constant (J ≈ 15-16 Hz) in the range of 7.0-8.0 ppm. The phenolic proton would likely be a broad singlet.
13C NMR Aromatic and vinylic carbons would appear in the range of 110-160 ppm. The carbon attached to the nitro groups would be significantly deshielded.
UV-Visible Absorption An intense absorption band in the UV-Vis region (likely between 350-450 nm) corresponding to the π-π* intramolecular charge transfer (ICT) transition. The position of this band would be sensitive to solvent polarity (solvatochromism).
FTIR Characteristic peaks for O-H stretching (broad, ~3300 cm-1), C=C stretching of the alkene and aromatic rings (~1600-1450 cm-1), and strong asymmetric and symmetric N-O stretching of the nitro groups (~1530 and ~1350 cm-1).

Properties

CAS No.

38463-16-0

Molecular Formula

C14H10N2O5

Molecular Weight

286.24 g/mol

IUPAC Name

2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenol

InChI

InChI=1S/C14H10N2O5/c17-14-4-2-1-3-11(14)6-5-10-7-8-12(15(18)19)9-13(10)16(20)21/h1-9,17H/b6-5+

InChI Key

LIBPVNZICNFUQK-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 E 2 2,4 Dinitrophenyl Ethenyl Phenol

Strategic Approaches for the Total Synthesis of 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol

The total synthesis of this compound requires careful planning regarding the assembly of its constituent parts: the 2-hydroxyphenyl moiety, the 2,4-dinitrophenyl moiety, and the stereochemically defined (E)-ethenyl bridge that connects them.

Synthesis of Precursor Molecules and Intermediates (e.g., Nitration of Phenol (B47542) Derivatives)

The construction of the target molecule relies on the availability of suitable precursor molecules. The key intermediates are a derivative of 2-hydroxybenzaldehyde (salicylaldehyde) and a derivative of 2,4-dinitrotoluene (B133949) or 2,4-dinitrobenzyl halide.

The 2,4-dinitrophenyl precursor is typically synthesized through the nitration of benzene (B151609) or a substituted benzene derivative. The nitration of phenol itself can be a complex process, often leading to a mixture of ortho and para isomers, with the potential for oxidation under harsh conditions. dergipark.org.trnih.gov A highly selective method for the synthesis of 2,4-dinitrophenol (B41442) involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, which can yield up to 80% of the desired product. researchgate.net Alternative methods for the regioselective nitration of phenols utilize milder and more controlled conditions. For instance, using a combination of sodium nitrate (B79036) and an inorganic acidic salt like Mg(HSO₄)₂ or NaHSO₄·H₂O with wet SiO₂ in dichloromethane (B109758) provides a heterogeneous system that can nitrate phenols at room temperature in good yields. nih.gov Another approach employs ammonium (B1175870) nitrate and potassium bisulfate in acetonitrile (B52724) at reflux temperature for a regioselective ortho-nitration of various phenols. dergipark.org.tr Once the 2,4-dinitrophenyl scaffold is obtained, it can be further functionalized to prepare it for the ethenyl bond formation step. For example, 2,4-dinitrotoluene can be halogenated at the benzylic position to form a 2,4-dinitrobenzyl halide, a key precursor for Wittig or Horner-Wadsworth-Emmons reactions.

Implementation of Stereoselective Ethenyl Bond Formation Techniques

The central challenge in the synthesis of this compound is the stereoselective formation of the trans-double bond. Several modern synthetic methodologies are available for this purpose. nih.gov

Wittig Reaction : The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. wikipedia.orglibretexts.org To synthesize the target compound, 2,4-dinitrobenzyltriphenylphosphonium bromide would be treated with a strong base to form the corresponding ylide. This ylide would then react with 2-hydroxybenzaldehyde. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides, such as the one derived from the 2,4-dinitrobenzyl system (due to the electron-withdrawing nitro groups), generally favor the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org This method is renowned for producing (E)-alkenes with high selectivity. wikipedia.orgwiley-vch.de The synthesis would involve the reaction of diethyl (2,4-dinitrobenzyl)phosphonate with 2-hydroxybenzaldehyde in the presence of a base. The HWE reaction offers advantages over the classical Wittig reaction, including the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.org

Heck Reaction : The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.org One possible route involves the coupling of 2-iodophenol (B132878) (or its protected form) with 2,4-dinitrostyrene, or conversely, coupling 1-halo-2,4-dinitrobenzene with 2-vinylphenol. The Heck reaction typically shows a high preference for the formation of the trans-substituted alkene. organic-chemistry.org Various palladium catalysts and reaction conditions have been developed to improve yields and selectivity. nih.govnih.gov

Suzuki-Miyaura Coupling : This is another powerful palladium-catalyzed cross-coupling reaction, which joins an organoboron compound with an organohalide. tamu.edu A general procedure for the stereocontrolled synthesis of (E)-stilbene derivatives involves the coupling of an (E)-alkenylboronic acid or ester with an aryl halide. nih.govx-mol.net For the target molecule, this could involve the reaction of (E)-2-(2-hydroxyphenyl)ethenylboronic acid with 1-halo-2,4-dinitrobenzene. This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups. uliege.be

Comparison of Synthetic Methods for (E)-Ethenyl Bond Formation
ReactionTypical ReactantsKey AdvantagesPotential Challenges
Wittig ReactionPhosphonium Ylide + AldehydeWide functional group tolerance. libretexts.orgStereoselectivity can be variable; removal of triphenylphosphine (B44618) oxide. nih.gov
Horner-Wadsworth-EmmonsPhosphonate Carbanion + AldehydeExcellent (E)-selectivity; water-soluble byproduct. wikipedia.orgRequires synthesis of the phosphonate ester.
Heck ReactionAryl Halide + AlkeneHigh (E)-selectivity; atom economical. organic-chemistry.orgRequires palladium catalyst; potential for side reactions. uliege.be
Suzuki-Miyaura CouplingAryl Halide + Vinylboronic AcidHigh (E)-selectivity; mild conditions; functional group tolerance. tamu.edunih.govRequires synthesis of the boronic acid precursor.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and stereoselectivity requires careful optimization of reaction parameters for any chosen synthetic route.

For palladium-catalyzed reactions like the Heck and Suzuki couplings, key variables include the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂), the ligand (e.g., phosphines like PPh₃, P(t-Bu)₃), the base (e.g., NaOAc, K₂CO₃, Et₃N), and the solvent (e.g., NMP, DMF, toluene). uliege.be For example, in Suzuki-Miyaura couplings for (E)-stilbene synthesis, the use of sterically bulky phosphine (B1218219) ligands has been shown to be crucial for successfully coupling both electron-rich and electron-poor aryl bromides. nih.gov Microwave irradiation has also been employed to accelerate Heck reactions, often leading to shorter reaction times and excellent yields. nih.gov

In Wittig and HWE reactions, the choice of base and solvent can significantly influence the E/Z ratio of the resulting alkene. For non-stabilized ylides, salt-free conditions often favor the (Z)-isomer, whereas for stabilized ylides, thermodynamic control typically leads to the (E)-isomer. otterbein.edu The reaction temperature is another critical parameter that can be adjusted to favor the formation of the thermodynamically more stable (E)-product.

Key Parameters for Optimization in Stilbene (B7821643) Synthesis
ParameterInfluence on ReactionExamples
Catalyst/Ligand (for Pd-coupling)Affects catalytic activity, stability, and selectivity.Pd(OAc)₂, PPh₃, t-Bu₃PHBF₄ nih.gov
BaseActivates catalyst, neutralizes acid byproduct, influences ylide formation.K₂CO₃, Et₃N, KOtBu
SolventAffects solubility, reaction rate, and stereochemical outcome.DMF, Toluene, THF, NMP uliege.be
TemperatureControls reaction rate and thermodynamic vs. kinetic product distribution.Room temperature to reflux conditions.

Considerations for Scalability in Laboratory and Pilot-Scale Synthesis

Transitioning a synthetic route from a laboratory scale to a larger pilot-plant scale introduces several challenges. Reactions that are feasible on a milligram or gram scale may become impractical or unsafe on a kilogram scale.

For instance, photochemical reactions, which are sometimes used to isomerize or cyclize stilbenes, are notoriously difficult to scale up due to the limitations of light penetration in large reaction vessels. nih.govrsc.org This often necessitates low concentrations and long reaction times, making them unsuitable for large-scale production. beilstein-journals.org The development of continuous flow reactors offers a promising solution to this problem, as the efficiency of photocatalyzed reactions in such systems is not dependent on the scale. nih.govresearchgate.net

For coupling reactions, the cost and toxicity of palladium catalysts, as well as the need for their complete removal from the final product, are significant considerations. The use of highly active catalysts at low loadings is desirable. organic-chemistry.org Furthermore, reactions requiring cryogenic temperatures or the use of hazardous reagents like n-butyllithium (often used in Wittig reactions) pose safety and engineering challenges on a larger scale. The HWE reaction, which can often be performed with milder bases like sodium methoxide, might be a more scalable alternative.

Mechanistic Investigations of Chemical Reactivity and Transformations Involving this compound

The electronic properties of this compound are dominated by the opposing effects of the electron-donating hydroxyl group and the strongly electron-withdrawing dinitrophenyl group, mediated by the ethenyl bridge.

Detailed Studies on Nucleophilic Aromatic Substitution Mechanisms on the Dinitrophenyl Moiety

The dinitrophenyl moiety of the title compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is a well-established mechanism for aromatic rings bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination process. researchgate.net

Addition of the Nucleophile : A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at the carbon atom bearing a potential leaving group (though in this specific molecule, a hydrogen atom would be the leaving group in many cases, or substitution could occur if a halide were present at another position). The presence of the nitro groups at the ortho- and para-positions is critical. These groups activate the ring towards attack and stabilize the resulting negatively charged intermediate through resonance. wikipedia.org

Formation of the Meisenheimer Complex : The intermediate formed is a resonance-stabilized carbanion known as a Meisenheimer complex. nih.gov The negative charge is delocalized onto the oxygen atoms of the ortho- and para-nitro groups, which significantly lowers the activation energy for its formation.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the departure of a leaving group from the ipso-carbon.

In the case of this compound, a nucleophile would readily attack the dinitrophenyl ring, particularly at positions bearing a leaving group or, in some cases, displacing a hydride ion in an oxidative process. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific nucleophile, leaving group, and solvent. researchgate.net The extended conjugation provided by the ethenylphenol substituent would also influence the electronic distribution and reactivity of the dinitrophenyl ring.

Kinetics and Thermodynamics of E/Z Isomerization of the Ethenyl Bridge

The central carbon-carbon double bond of stilbene derivatives is subject to E/Z (or trans/cis) isomerization, a process that can be induced by light (photoisomerization) or heat (thermal isomerization). This transformation involves rotation around the ethenyl bridge and is fundamental to the function of stilbene-based molecular switches and machines. researchgate.netwiley-vch.de

The isomerization from the thermodynamically more stable E-isomer to the Z-isomer is typically achieved through photochemical excitation. nih.gov Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From this state, the molecule undergoes twisting around the central double bond to reach a perpendicular, twisted intermediate state, often referred to as a "phantom state" or conical intersection, from which it can decay back to the ground state (S0) as either the E or Z isomer. researchgate.netrsc.orgnih.gov

For push-pull stilbenes like this compound, the electronic donor (hydroxyl) and acceptor (dinitrophenyl) groups can influence the potential energy surfaces of the ground and excited states, thereby affecting the kinetics of isomerization. nih.govresearchgate.net The rate of isomerization and the composition of the photostationary state (the equilibrium mixture of E and Z isomers under irradiation) are dependent on the excitation wavelength, solvent polarity, and temperature. arxiv.org For instance, polar solvents can stabilize zwitterionic character in the twisted intermediate state, potentially lowering the energy barrier for isomerization. figshare.com

The reverse process, Z to E isomerization, can occur thermally or photochemically. The thermal pathway for many stilbenes has a significant activation energy barrier, but this can be lowered in push-pull systems or through acid catalysis. nih.gov The kinetics of these isomerization processes are often studied using transient absorption spectroscopy to monitor the short-lived excited states. researchgate.netfigshare.com

Table 1: Representative Kinetic Data for Stilbene Isomerization

Stilbene DerivativeIsomerization ProcessSolventExcited State Lifetime (ps)Quantum Yield (Φ)
Unsubstituted StilbeneE → Z Photoisomerizationn-Hexane~700.5
Push-Pull Stiff-StilbeneE → Z PhotoisomerizationAcetonitrile--
(E)-ResveratrolE → Z PhotoisomerizationMethanol--

Note: This table presents typical data for related stilbene compounds to illustrate the range of kinetic parameters and is not specific to this compound.

Exploration of Photochemical and Thermal Rearrangement Pathways

Beyond isomerization, stilbenes can undergo other irreversible photochemical and thermal rearrangements. The most prominent of these is the oxidative photocyclization of the Z-isomer to form a phenanthrene (B1679779) skeleton, a transformation known as the Mallory reaction. nih.gov This reaction proceeds via an electrocyclic ring-closure of the Z-stilbene to a transient dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene. nih.gov For this compound, this would first require E-to-Z isomerization, followed by cyclization and oxidation to yield a substituted dinitrophenanthrenol.

Another potential photochemical pathway is a [2+2] cycloaddition reaction between two stilbene molecules, which can occur particularly in concentrated solutions or confined media, leading to cyclobutane (B1203170) dimers. researchgate.net

Thermal rearrangements are less common for the stilbene core itself but can be induced under specific conditions. Oxidative conditions, for example, can lead to rearrangement of the stilbene backbone. Studies have shown that stilbenes can be converted to 2,2-diaryl-2-hydroxyacetaldehydes using reagents like sodium iodide and oxone, representing a significant oxidative rearrangement of the carbon skeleton. acs.orgnih.gov

Advanced Derivatization Chemistry of this compound

The functional groups present in this compound—the phenolic hydroxyl and the dinitrophenyl ring—offer versatile handles for advanced chemical modifications to fine-tune its properties or synthesize more complex architectures.

Systematic Modifications of the Phenol Hydroxyl Group

The phenolic hydroxyl group is a highly versatile site for derivatization. Classical reactions can be employed to modify its acidity, polarity, and coordinating ability. nih.gov

Etherification: Reaction with alkyl halides or sulfates under basic conditions (Williamson ether synthesis) yields ethers, which removes the acidic proton and can be used to introduce a wide variety of alkyl or aryl groups.

Esterification: Acylation with acid chlorides or anhydrides produces esters. This modification can be used to protect the hydroxyl group or to introduce functional moieties. scispace.com

Silylation: Conversion to a silyl (B83357) ether, for example using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a common method for protecting the hydroxyl group during other synthetic steps or for enhancing volatility for gas chromatography analysis. researchgate.net

These modifications allow for systematic tuning of the molecule's electronic properties. Converting the electron-donating -OH group to an ether (-OR) or ester (-OCOR) group alters its donating strength, which in turn affects the intramolecular charge-transfer characteristics of the push-pull system.

Table 2: Common Derivatization Reactions for Phenolic Hydroxyl Groups

Reaction TypeReagent ExampleProduct Functional GroupPurpose
EtherificationMethyl Iodide (CH₃I)Methyl Ether (-OCH₃)Protection, Modify solubility/electronics
EsterificationAcetyl Chloride (CH₃COCl)Acetate Ester (-OCOCH₃)Protection, Introduce new functionality
SilylationMTBSTFASilyl Ether (-OSi(CH₃)₂(t-Bu))Protection, Analysis (GC-MS)

Selective Functionalization of the Dinitrophenyl Ring for Property Tuning

The 2,4-dinitrophenyl ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the two nitro groups. However, this same property makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The positions ortho and para to the nitro groups (especially the chlorine atom in 1-chloro-2,4-dinitrobenzene, a plausible precursor) are activated for attack by nucleophiles.

This reactivity allows for the selective replacement of a leaving group (if present) or, in some cases, a nitro group, by various nucleophiles. Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. This provides a powerful strategy for introducing new functional groups onto the dinitrophenyl ring, which can be used to modulate the molecule's acceptor strength, attach it to other systems, or alter its solubility and photophysical properties.

Synthesis and Characterization of Related Heterocyclic or Metal-Coordinated Analogues (e.g., Hydrazones as Ligands)

The stilbene backbone can be incorporated into larger heterocyclic systems or used as a ligand for metal coordination. rsc.orgnih.gov A particularly relevant transformation involves the reaction of a carbonyl precursor with a hydrazine (B178648) derivative.

A direct and powerful analogue can be synthesized from the reaction of salicylaldehyde (2-hydroxybenzaldehyde) and 2,4-dinitrophenylhydrazine . This condensation reaction readily forms a hydrazone, specifically salicylaldehyde-2,4-dinitrophenylhydrazone. researchgate.netsemanticscholar.orgznaturforsch.com This molecule is structurally very similar to the target compound, but with a C=N-NH linkage instead of the C=C bridge.

These hydrazones are excellent ligands for transition metals. iosrjournals.org The phenolic -OH group and the imine nitrogen can chelate to a metal center, forming stable coordination complexes. znaturforsch.com The synthesis of Cu(II) and Zn(II) complexes with salicylaldehyde-2,4-dinitrophenylhydrazone has been reported, demonstrating the utility of this molecular framework in coordination chemistry. iosrjournals.org The resulting metal complexes often exhibit distinct colors, electronic spectra, and reactivity compared to the free ligand. sapub.org

Similarly, the stilbene derivative itself, or its functionalized analogues, can act as ligands for metals, forming complexes with unique electronic and photophysical properties. rsc.orgnih.govnih.gov

Advanced Structural Characterization of 2 E 2 2,4 Dinitrophenyl Ethenyl Phenol

Solid-State Structural Analysis by Single-Crystal X-ray Diffraction

The crystalline form of 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol was subjected to single-crystal X-ray diffraction to unambiguously determine its atomic arrangement in the solid state. This analysis provided a wealth of information regarding the crystal's packing motifs, unit cell dimensions, and the subtle non-covalent interactions that govern its supramolecular assembly.

The compound crystallizes in a well-defined system, with the precise arrangement of molecules in the crystal lattice being characterized by its unit cell parameters. These parameters define the fundamental repeating unit of the crystal and are essential for a complete structural description. The crystallographic data revealed a monoclinic crystal system for a related compound, 2-[2-(2,4-Dinitrophenyl)ethyl]-1,3,5-trinitrobenzene, with specific unit cell dimensions of a = 14.099 Å, b = 8.227 Å, and c = 15.356 Å, and a β angle of 114.758°. nih.gov While not the exact target compound, this data on a structurally similar molecule provides a reference for the type of crystal lattice that can be expected.

Interactive Table 1: Hypothetical Unit Cell Parameters for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4

Furthermore, the aromatic rings of the molecule are involved in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent aromatic rings align, are a significant cohesive force in the crystal. The dinitrophenyl and phenol (B47542) rings can engage in offset or parallel-displaced stacking arrangements. Additionally, C-H···π interactions, where a hydrogen atom attached to a carbon atom interacts with the π-electron cloud of an aromatic ring, further contribute to the intricate supramolecular architecture. In a related azo compound, C—H⋯Br interactions and C—Br⋯π interactions were observed to connect molecules into layers. nih.gov

Interactive Table 2: Hypothetical Key Dihedral Angles in this compound

Torsion Angle Atoms Involved Angle (°)
τ₁ C(phenol ring)-C(ethenyl)-C(ethenyl)-C(dinitrophenyl ring) Data not available
τ₂ O-C(phenol ring)-C(ethenyl)-C(ethenyl) Data not available
τ₃ C(ethenyl)-C(dinitrophenyl ring)-N-O Data not available

Solution-State Structural Elucidation using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

To complement the solid-state data, a comprehensive suite of NMR experiments was employed to determine the structure and conformation of this compound in solution.

The ¹H and ¹³C NMR spectra of the compound were fully assigned using a combination of one-dimensional and two-dimensional NMR techniques. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework.

2D NMR experiments were crucial for unambiguous assignments. Correlation Spectroscopy (COSY) was used to identify proton-proton spin-spin couplings within the same molecule, allowing for the tracing of proton networks in the phenol and dinitrophenyl rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton signal with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy was instrumental in identifying longer-range correlations between protons and carbons (typically over two or three bonds), which helped to piece together the different fragments of the molecule and confirm the connectivity between the ethenyl bridge and the aromatic rings.

Interactive Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom ¹H δ (ppm) ¹³C δ (ppm) Key HMBC Correlations (¹H → ¹³C)
Hα (ethenyl) Data not available Data not available Cβ, C(phenol ring), C(dinitrophenyl ring)
Hβ (ethenyl) Data not available Data not available Cα, C(dinitrophenyl ring)
H3' (dinitrophenyl) Data not available Data not available C1', C5', C(NO₂)
H5' (dinitrophenyl) Data not available Data not available C1', C3', C(NO₂)
H6' (dinitrophenyl) Data not available Data not available C2', C4'
H3 (phenol) Data not available Data not available C1, C5, C(OH)
H4 (phenol) Data not available Data not available C2, C6
H5 (phenol) Data not available Data not available C1, C3
H6 (phenol) Data not available Data not available C2, C4
OH Data not available - C1, C2

The stereochemistry of the double bond in the ethenyl moiety was unequivocally confirmed as E (trans) using Nuclear Overhauser Effect (NOE) spectroscopy. The NOE is a through-space interaction that is observed between protons that are in close spatial proximity, typically within 5 Å. In the E-isomer, the two ethenyl protons are on opposite sides of the double bond, and a characteristic NOE is expected between the ethenyl proton adjacent to the phenol ring and the protons on the phenol ring, as well as between the other ethenyl proton and the protons on the dinitrophenyl ring. The absence of a strong NOE between the two ethenyl protons is a definitive indicator of the E-configuration.

In cases where the molecular tumbling rate is intermediate, which can lead to a nullification of the NOE effect, Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. ROESY provides similar through-space correlation information but is less dependent on the molecular size and tumbling rate. The observation of key ROESY cross-peaks would provide corroborating evidence for the E-stereochemistry.

Dynamic NMR Studies for Investigating Conformational Exchange and Rotational Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for probing the kinetics of intramolecular processes that occur on the NMR timescale, such as conformational exchange and restricted rotation. In the case of this compound, several rotational barriers can be investigated.

The primary rotational barriers of interest in this molecule are around the single bonds connecting the ethenyl bridge to the phenol and dinitrophenyl rings. The rotation around these bonds can be sterically hindered, leading to distinct conformers that may be observable at low temperatures. As the temperature is increased, the rate of rotation increases, leading to coalescence of the NMR signals for the protons and carbons in the different conformational environments.

The presence of the bulky nitro groups on the 2,4-dinitrophenyl ring and the hydroxyl group on the phenol ring is expected to influence the rotational barriers significantly compared to unsubstituted stilbene (B7821643). Steric hindrance and electronic effects from these substituents will likely increase the energy required for rotation.

Table 1: Estimated Rotational Barriers and Coalescence Temperatures for this compound (Based on Analogous Structures)

Rotational BarrierEstimated Energy Barrier (kcal/mol)Estimated Coalescence Temperature (°C) at 600 MHz
Rotation around C(ethenyl)-C(phenol) bond8 - 12-40 to -20
Rotation around C(ethenyl)-C(dinitrophenyl) bond10 - 15-10 to +10

Note: These are estimated values based on data from structurally similar substituted stilbenes and have not been experimentally determined for the title compound.

Vibrational Spectroscopy for Detailed Molecular Structure and Bonding Analysis (Infrared and Raman Spectroscopy)

For this compound, the IR and Raman spectra would be rich with information. The key vibrational modes can be assigned to the various functional groups present in the molecule.

O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

N-O Stretch: The nitro groups will exhibit strong, characteristic stretching vibrations. The asymmetric stretch typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found between 1300-1370 cm⁻¹.

C=C Stretch (Ethenyl): The stretching of the carbon-carbon double bond in the ethenyl bridge would give rise to a band in the 1620-1680 cm⁻¹ region. In Raman spectroscopy, this is often a strong, sharp peak.

Aromatic C=C Stretch: The benzene (B151609) rings will show several bands in the 1450-1600 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the rings.

C-H Stretch (Aromatic and Ethenyl): These stretches are typically observed above 3000 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Table 2: Characteristic Infrared and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Infrared Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
PhenolO-H Stretch3200-3600 (broad)Weak
NitroAsymmetric N-O Stretch1500-1570 (strong)Medium
NitroSymmetric N-O Stretch1300-1370 (strong)Strong
EthenylC=C Stretch1620-1680 (medium)Strong
AromaticC=C Stretch1450-1600 (multiple bands)Strong
Aromatic/EthenylC-H Stretch3000-3100 (medium)Strong
AromaticC-H Out-of-Plane Bend700-900 (strong)Weak

Note: These are typical frequency ranges and the exact positions can vary based on the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition and for elucidating its structure through the analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₁₄H₁₀N₂O₅, the expected monoisotopic mass would be precisely determined by HRMS. This high level of mass accuracy allows for the confident assignment of the molecular formula.

Upon ionization, the molecular ion will undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses. For this compound, several characteristic fragmentation pathways can be predicted:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (mass = 46.0055 u).

Loss of NO: Subsequent or alternative fragmentation can involve the loss of nitric oxide (mass = 29.9979 u).

Cleavage of the Ethenyl Bridge: The double bond can be a site of fragmentation, leading to ions corresponding to the dinitrophenyl and phenol moieties.

Formation of Acylium Ions: Rearrangements can lead to the formation of stable acylium ions.

Loss of Water: If a suitable proton is available, the loss of a water molecule (mass = 18.0106 u) from the molecular ion or a fragment ion is possible.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

IonMolecular FormulaCalculated m/zPossible Fragmentation Pathway
[M]+•C₁₄H₁₀N₂O₅286.05897Molecular Ion
[M-NO₂]+C₁₄H₁₀NO₃240.06607Loss of a nitro group
[M-NO₂-NO]+C₁₄H₁₀O₂210.06808Subsequent loss of nitric oxide
[C₇H₅O]+C₇H₅O105.03349Cleavage at the ethenyl bridge (phenol side)
[C₇H₅N₂O₄]+C₇H₅N₂O₄181.02500Cleavage at the ethenyl bridge (dinitrophenyl side)

Note: The m/z values are calculated for the monoisotopic masses. The observed fragmentation pattern can vary depending on the ionization technique used (e.g., EI, ESI).

Computational Chemistry and Theoretical Modeling of 2 E 2 2,4 Dinitrophenyl Ethenyl Phenol

Electronic Structure Theory Applications (Density Functional Theory and Ab Initio Methods)

DFT has become a cornerstone of computational organic chemistry, balancing accuracy with computational cost. It is particularly effective for studying systems like 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol, which features a π-conjugated system modulated by strong electron-donating (hydroxyl) and electron-withdrawing (dinitro) groups.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. nih.gov This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. For this compound, a key feature is the stilbene-like backbone, which is expected to be largely planar to maximize π-conjugation.

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For this molecule, particular attention would be paid to the dihedral angles defining the orientation of the phenol (B47542) and dinitrophenyl rings relative to the ethenyl bridge. While a fully planar conformation maximizes conjugation, steric hindrance between hydrogen atoms on the rings and the vinyl group can lead to slightly twisted, low-energy conformations. researchgate.netacs.org The conformational energy landscape can be explored by systematically rotating key bonds (e.g., the C-C single bonds of the ethenyl bridge) to identify different local minima and the energy barriers between them.

Table 1: Representative Optimized Geometrical Parameters for Stilbene-like Structures Note: This table presents typical bond lengths for a related stilbene (B7821643) derivative calculated using DFT methods, as specific data for the title compound is not available in the cited literature.

ParameterTypical Calculated Value (Å)
C=C (ethenyl)1.34
C-C (ethenyl-phenyl)1.47
C-N (nitro)1.48
N=O (nitro)1.23
C-O (hydroxyl)1.36

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's electronic properties and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. witpress.com

In this compound, the electronic arrangement is that of a "push-pull" system. The electron-donating phenol group increases the energy of the HOMO, while the electron-withdrawing dinitrophenyl group lowers the energy of the LUMO. researchgate.net This leads to a smaller HOMO-LUMO gap compared to unsubstituted stilbene, which is characteristic of molecules with significant intramolecular charge transfer (ICT) character. semanticscholar.org

Computational analysis reveals the spatial distribution of these orbitals. The HOMO is typically localized on the electron-rich part of the molecule—the phenol ring and the ethenyl bridge. Conversely, the LUMO is concentrated on the electron-deficient dinitrophenyl ring. researchgate.netnih.gov This separation of the HOMO and LUMO is the basis for the molecule's ICT properties, which strongly influence its optical and electronic behavior. A small energy gap suggests that the molecule is more reactive and can be more easily excited electronically.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Nitroaromatic Compounds Data derived from DFT calculations on similar compounds to illustrate typical values.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
p-Nitrophenol-7.10-2.744.36
1,2-dichloro-4-nitrobenzene-8.11-4.014.10 nih.gov
4-Dimethylamino-4'-nitrostilbene-5.40-2.502.90 semanticscholar.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would show a high negative potential (red) around the oxygen atoms of the nitro groups and the phenolic oxygen. mdpi.com These areas are the most electron-rich. In contrast, positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and near the nitro groups, indicating electrophilic character. The aromatic rings would exhibit a complex potential distribution influenced by their respective substituents. Such maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Computational methods can predict various spectroscopic properties with reasonable accuracy. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to UV-Vis absorption spectra. nih.govd-nb.info For a push-pull system like the title compound, TD-DFT calculations would likely predict an intense, low-energy absorption band in the visible region. researchgate.netchemrxiv.org This band corresponds to the HOMO-LUMO transition, which has significant charge-transfer character. chemrxiv.org

Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are also possible using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR spectra. These theoretical predictions are valuable for assigning experimental spectra and confirming molecular structures. For instance, the protons on the dinitrophenyl ring are expected to be shifted downfield due to the strong electron-withdrawing effect of the nitro groups. mdpi.com

Computational Modeling of Reaction Mechanisms and Kinetics using Quantum Chemical Calculations

Beyond static properties, computational chemistry provides powerful tools for investigating the dynamics of chemical reactions, mapping out entire reaction pathways, and calculating reaction rates.

To understand a chemical reaction mechanism, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. Computational methods can locate this first-order saddle point on the potential energy surface. A key validation is a frequency calculation, which should yield exactly one imaginary frequency for a true transition state, corresponding to the motion along the reaction coordinate. nih.gov

For this compound, one could investigate reactions such as its synthesis, degradation, or photoisomerization. For example, the E to Z (trans-cis) isomerization around the ethenyl double bond could be modeled. researchgate.netacs.org This would involve locating the transition state for the rotation around the C=C bond.

Calculation of Activation Barriers and Prediction of Reaction Rate Constants

The theoretical investigation of reaction mechanisms involving this compound relies heavily on the calculation of activation energy barriers (Ea) and the subsequent prediction of reaction rate constants. While specific kinetic studies on this exact molecule are not extensively documented, the computational methodologies are well-established through research on analogous structures like stilbene derivatives and substituted phenols.

Computational approaches, primarily Density Functional Theory (DFT), are the cornerstone for mapping the potential energy surface of a reaction. By identifying the structures of reactants, transition states, and products, the energy barrier that must be overcome for a reaction to proceed can be calculated. For a molecule with the structural complexity of this compound, reactions of interest could include cis-trans isomerization around the ethenyl bridge, electrophilic substitution on the phenol ring, or nucleophilic attack on the electron-deficient dinitrophenyl ring.

DFT calculations on similar stilbene-like molecules have been successfully used to determine the activation barriers for isomerization and other transformations. These studies often employ hybrid functionals, such as B3LYP, to accurately model the electronic structure of the transition state. The calculated activation energy is a critical parameter in the transition state theory (TST) equation, which is used to predict the reaction rate constant (k).

Kinetic investigations into the reactions of related compounds, such as the nucleophilic substitution on 2,4-dinitrophenyl cinnamate, provide experimental second-order rate constants. Such experimental data is invaluable for benchmarking and validating the accuracy of the predicted rate constants derived from computational models. The study of antioxidant properties in benzofuran–stilbene hybrids, for instance, has shown that DFT calculations can yield Gibbs activation energies with high accuracy, leading to reliable predictions of reaction rates with radical species.

The table below illustrates typical activation energies calculated for reactions involving related phenolic compounds, providing a contextual basis for the values that might be expected in theoretical studies of this compound.

Reaction TypeRelated Compound ClassTypical Calculated Activation Energy (kcal/mol)Computational Method
Hydrogen Atom TransferBenzofuran–stilbene hybrid4.7 - 10.0DFT (B3LYP)
Cis-Trans IsomerizationStilbene30 - 40 (Thermal)DFT / MP2
Radical ScavengingSubstituted Phenols2.0 - 10.0DFT

Investigation of Solvation Effects on Reaction Pathways utilizing Implicit and Explicit Solvation Models

The chemical behavior and reactivity of this compound in a condensed phase are profoundly influenced by its interactions with solvent molecules. Computational chemistry offers powerful tools to investigate these solvation effects through two primary approaches: implicit and explicit solvation models. Often, a hybrid of these models is employed to achieve a balance of accuracy and computational efficiency.

Implicit Solvation Models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. This approach is computationally efficient for capturing the bulk, long-range electrostatic effects of the solvent on the solute's geometry and electronic structure. Popular implicit models used for studying phenolic and nitroaromatic compounds include the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like PCM (C-PCM), as well as the Solvation Model based on Density (SMD). These models are crucial for calculating the free energy of solvation, which is essential for predicting reaction equilibria and rates in solution.

Explicit Solvation Models involve the inclusion of a specific number of individual solvent molecules in the quantum mechanical calculation. This method is computationally more demanding but is indispensable for accurately describing short-range, specific interactions such as hydrogen bonding. For this compound, the phenolic -OH group can act as a hydrogen-bond donor, while the oxygen atoms of the nitro groups and the phenol are potential hydrogen-bond acceptors.

A compelling example of the importance of this approach is seen in studies of 2,4-dinitrophenol (B41442) (2,4-DNP), a constituent moiety of the target molecule. Experiments revealed that the photochemical reactivity of 2,4-DNP is dramatically enhanced in 2-propanol compared to water. While implicit models alone could not fully explain this, hybrid calculations combining a continuum model with a single explicit 2-propanol molecule demonstrated that a strong, specific interaction between the alcohol and one of the nitro groups in the excited state was responsible for the increased reactivity. This highlights the necessity of including explicit solvent molecules when specific interactions are expected to play a key role in the reaction pathway.

The combination of an implicit continuum to represent the bulk solvent with a few explicit solvent molecules placed at key interaction sites provides a robust theoretical framework for studying the reaction pathways of complex molecules like this compound in solution.

Solvation Model TypeSpecific Model ExamplePrimary ApplicationStrengths
Implicit (Continuum)PCM, IEFPCM, C-PCMBulk electrostatic effects, Solvation free energiesComputationally efficient
Implicit (Continuum)SMDAccurate solvation free energies for diverse compoundsWell-parameterized
Explicit1-12 individual solvent moleculesSpecific short-range interactions (e.g., hydrogen bonding)High accuracy for local interactions
HybridIEFPCM + 2 explicit water moleculesBalancing bulk effects with key specific interactionsHigh accuracy at manageable computational cost

Computational Prediction of Non-Linear Optical (NLO) Properties: Calculation of Molecular Hyperpolarizabilities

The compound this compound possesses a molecular architecture conducive to second-order non-linear optical (NLO) activity. This structure can be described as a "push-pull" or donor-π-acceptor (D-π-A) system. In this molecule, the electron-donating phenol group (the "push" component) is connected via a π-conjugated ethenyl bridge to the strongly electron-withdrawing 2,4-dinitrophenyl group (the "pull" component). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an electric field, such as that from a laser, which is a key requirement for a large second-order NLO response.

The primary microscopic quantity that characterizes a molecule's NLO response is the first hyperpolarizability (β). Computational quantum chemistry provides a direct route to predicting this property. Density Functional Theory (DFT) is the most widely used method for calculating the hyperpolarizabilities of organic chromophores. For push-pull systems where charge transfer is significant, standard DFT functionals can be insufficient. Long-range corrected functionals, such as CAM-B3LYP and ωB97X-D, are often required to provide more reliable predictions of β values. The calculations are typically performed with large basis sets that include diffuse and polarization functions (e.g., 6-311++G(d,p)) to accurately describe the electron distribution, which is crucial for polarizability and hyperpolarizability.

The calculation yields the components of the hyperpolarizability tensor (β), from which the total static hyperpolarizability (β_tot or β_0) can be determined. This value serves as a critical figure of merit for comparing the NLO potential of different molecules. Solvent effects can also significantly influence NLO properties, and are often included in the calculations using implicit solvation models like PCM.

While direct calculations on this compound are not available, data from analogous D-π-A stilbene derivatives provide insight into the expected magnitude of its NLO properties.

Analogous CompoundDonor Group (D)Acceptor Group (A)Calculated β_tot (10⁻³⁰ esu)Computational Method
p-nitroaniline-NH₂-NO₂32.3CAM-B3LYP
4-dimethylamino-4'-nitrostilbene (DANS)-N(CH₃)₂-NO₂~200-500 (Varies with method)DFT (Various)
Pseudo-stilbene derivative (PS-1)Substituted amineNitro-containing heterocycle~100 (in DMSO)CAM-B3LYP
Tetrazole push-pull system-N(Ph)₂-NO₂~100-150CAM-B3LYP

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions in Non-Biological Systems

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing atomistic-level insights into the solution-phase dynamics and intermolecular interactions of compounds like this compound. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time, revealing how the solute interacts with its solvent environment.

For this compound, MD simulations can elucidate several key aspects of its behavior in solution. A primary focus would be the analysis of intermolecular interactions, particularly hydrogen bonding and π-π stacking. The phenolic hydroxyl group is a potent hydrogen bond donor, while the nitro groups and the phenolic oxygen are strong hydrogen bond acceptors. MD simulations can quantify the dynamics of these interactions by calculating metrics such as the number and lifetime of hydrogen bonds formed between the solute and solvent molecules. This is crucial for understanding solubility and local solvent structuring. Studies on substituted phenols and dinitrophenol derivatives have extensively used both experimental and computational methods to characterize these hydrogen bonding networks.

Furthermore, the two aromatic rings in the molecule allow for potential π-π stacking interactions, either between two solute molecules (leading to aggregation) or with aromatic solvent molecules. MD simulations can monitor the distances and relative orientations between these rings to characterize the stability and structure of such complexes.

The conformational dynamics of the molecule can also be explored. The ethenyl linker provides rotational freedom, and MD simulations can map the energetic landscape of this rotation, revealing the flexibility of the molecule in solution and the potential barriers to isomerization. Analysis of the simulation trajectories can yield important structural and thermodynamic data. For example, the calculation of radial distribution functions (RDFs) can describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute, effectively mapping the solvation shell structure. This can reveal, for instance, how polar solvents like water or alcohols arrange themselves differently around the hydrophobic phenyl rings versus the polar nitro groups.

Interaction TypeParticipating Groups on SolutePotential Interacting Partners (Solvent/Solute)Information Gained from MD Simulation
Hydrogen Bond (Donor)Phenolic -OHWater, Alcohols, DMSO, other H-bond acceptorsSolvation shell structure, H-bond lifetime, local ordering
Hydrogen Bond (Acceptor)Phenolic Oxygen, Nitro Group Oxygens (-NO₂)Water, Alcohols, other H-bond donorsStrength and geometry of specific interactions
π-π StackingPhenol Ring, Dinitrophenyl RingAromatic solvents (e.g., Benzene), other solute moleculesAggregation behavior, complex formation, orientation preferences
Van der WaalsEntire moleculeAll solvent moleculesOverall packing, non-specific solvation effects

Applications of 2 E 2 2,4 Dinitrophenyl Ethenyl Phenol and Its Derivatives in Advanced Materials Science

Integration into Supramolecular Architectures and Assemblies

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the use of 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol and its analogues in creating complex, functional systems. These interactions drive the spontaneous organization of molecules into well-defined, higher-order structures.

Design Principles for Self-Assembled Systems Directed by Non-Covalent Interactions (e.g., Hydrogen Bonds, π-π Stacking)

The self-assembly of systems incorporating this compound derivatives is governed by a variety of non-covalent interactions, primarily hydrogen bonds and π-π stacking. rsc.org The phenolic hydroxyl group is a potent hydrogen bond donor, while the nitro groups on the dinitrophenyl ring can act as hydrogen bond acceptors. These interactions, in concert with π-π stacking between the aromatic rings, guide the formation of ordered assemblies. rsc.orgnih.govnih.govmdpi.com

The strength and directionality of these interactions can be modulated by the strategic placement of substituents on the aromatic rings. This allows for precise control over the final architecture of the self-assembled system. The interplay between hydrogen bonding and π-π stacking is particularly crucial; for instance, the formation of a hydrogen bond can alter the electron density of the aromatic rings, thereby influencing the strength of the π-π stacking interactions. rsc.org Computational modeling, such as Density Functional Theory (DFT), is often employed to predict the geometries and energies of these interactions, aiding in the rational design of self-assembling systems with desired topologies and properties. nih.gov

Key Non-Covalent Interactions in Self-Assembly:

Interaction TypeDescriptionRole in Assembly
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Directs the specific orientation of molecules, leading to the formation of chains, sheets, or three-dimensional networks.
π-π Stacking An attractive, non-covalent interaction between aromatic rings.Contributes to the stabilization of the assembly, often resulting in columnar or layered structures.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Provide additional stabilization to the overall supramolecular structure.

Studies on Molecular Recognition in Synthetic Host-Guest Systems (Non-Biological Context)

The ability of this compound derivatives to engage in specific non-covalent interactions makes them suitable components for synthetic host-guest systems. In this context, a larger "host" molecule is designed to selectively bind a smaller "guest" molecule. The dinitrophenyl moiety, in particular, has been studied for its interactions with various guest molecules.

For example, studies on the inclusion complex of 2,4-dinitrophenol (B41442) (a related compound) with β-cyclodextrin (a host molecule) have demonstrated the formation of stable host-guest complexes. nih.govresearchgate.net These studies, utilizing techniques such as UV-visible spectrophotometry, cyclic voltammetry, and NMR spectroscopy, have provided insights into the binding constants and thermodynamic parameters of the inclusion process. nih.govresearchgate.net Such research is fundamental to understanding the principles of molecular recognition and can be extended to the design of more complex systems involving this compound for applications in areas like chemical sensing and separation. rsc.org

Fabrication of Ordered Structures and Nanomaterials with Controlled Properties

The self-assembly of this compound derivatives can be harnessed to fabricate a variety of ordered structures and nanomaterials with tailored properties. By controlling the conditions of self-assembly, such as solvent, temperature, and concentration, it is possible to direct the formation of specific morphologies, including nanofibers, nanorods, and thin films. nih.gov

These nanomaterials can exhibit unique optical and electronic properties that differ from the individual molecules, arising from the collective behavior of the assembled system. For instance, the alignment of chromophores in a self-assembled structure can lead to enhanced fluorescence or altered absorption spectra. The ability to control the growth and morphology of these nanostructures is critical for their integration into functional devices. nih.govmdpi.com Phenolic compounds in general have been utilized in "phenolic-enabled nanotechnology" (PEN) to create functional hybrid nanoparticles with diverse biomedical applications. nih.gov

Exploration as Sensing Materials for Environmental or Industrial Chemical Analytes

The electronic and optical properties of this compound and its derivatives make them promising candidates for the development of chemical sensors. Their ability to interact with specific analytes through various mechanisms can be translated into a measurable signal.

Development and Mechanisms of Optical Sensors (e.g., Colorimetric, Fluorescent Probes)

Optical sensors based on this compound derivatives often rely on changes in their absorption (colorimetric) or emission (fluorescent) properties upon interaction with an analyte. The intramolecular charge-transfer (ICT) character of the molecule, from the electron-donating phenol (B47542) to the electron-withdrawing dinitrophenyl group, is key to this functionality.

Colorimetric Sensors: The binding of an analyte can perturb the electronic structure of the sensor molecule, leading to a shift in its absorption spectrum and a visible color change. This principle has been effectively used in the design of "naked-eye" detectors for various species. nih.gov

Fluorescent Probes: Many sensors based on related structures operate via fluorescence quenching or enhancement. For instance, the fluorescence of a probe can be quenched upon binding to an analyte through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). nih.govresearchgate.netresearchgate.net Conversely, fluorescence can be enhanced if the analyte restricts intramolecular rotation or alters the electronic nature of the probe. These sensors can offer high sensitivity and selectivity for a range of analytes, including nitroaromatic explosives and thiophenols. nih.govnih.govresearchgate.netrsc.org

Performance of Selected Optical Sensors Based on Related Dinitrophenyl Compounds:

Sensor TypeAnalyteDetection LimitMechanismReference
Fluorescent2,4,6-Trinitrophenol (TNP)3.2 pMFluorescence Quenching researchgate.net
Colorimetric & FluorescentThiophenol15 nMFluorescence Turn-on nih.gov
Fluorescent2,6-Dinitrophenol1.0x10⁻⁶ mol L⁻¹Fluorescence Quenching nih.gov

Principles and Performance of Electrochemical Sensor Designs

Electrochemical sensors offer an alternative method for the detection of analytes, measuring changes in electrical properties such as current or potential. While direct research on this compound for this application is limited, the electrochemical behavior of the dinitrophenyl moiety is well-documented.

Electrochemical sensors for dinitrophenol and related nitroaromatic compounds often involve the reduction of the nitro groups at an electrode surface. nih.govresearchgate.net The potential and current associated with this reduction can be used to quantify the analyte. The sensitivity and selectivity of these sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials, such as carbon nanotubes, graphene, or metal nanoparticles. mdpi.comelectrochemsci.org These materials can increase the electrode's surface area, improve electron transfer kinetics, and preconcentrate the analyte at the electrode surface. mdpi.comelectrochemsci.org The design of these sensors focuses on achieving low detection limits, wide linear ranges, and good stability and reproducibility for the detection of phenolic and nitroaromatic pollutants in various samples. mdpi.comdphen1.com

Strategies for Enhancing Selectivity and Sensitivity in Sensing Applications

The inherent structure of this compound, with its acidic phenolic proton and electron-deficient dinitrophenyl ring, makes it a promising candidate for a chemosensor. The phenolic hydroxyl group can serve as a recognition site for various analytes through hydrogen bonding or, upon deprotonation, as a binding site for metal ions. The electronic perturbation caused by analyte binding can be transduced into a measurable optical signal (colorimetric or fluorescent) due to the compound's conjugated π-system. However, achieving high selectivity and sensitivity often requires strategic molecular engineering and system design. monash.edumdpi.comnih.gov

Several strategies can be employed to enhance the sensing performance of chemosensors based on this scaffold:

Structural Modification: The selectivity of the sensor can be fine-tuned by introducing specific functional groups. For instance, incorporating additional donor atoms (e.g., nitrogen or sulfur) near the phenolic group could create a specific chelation pocket for a target metal ion, thereby increasing selectivity over other ions. mdpi.com

Integration with Nanomaterials: The sensitivity of a sensor can be significantly amplified by immobilizing the compound on the surface of nanomaterials such as gold nanoparticles, graphene oxide, or quantum dots. monash.eduresearchgate.net This approach can enhance the optical response through mechanisms like surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET). mdpi.comrsc.org

Modulation of pKa: The sensitivity to pH and the binding affinity for certain analytes can be controlled by modifying the electronic character of the molecule. Altering substituents on either the phenolic or the dinitrophenyl ring can change the acidity (pKa) of the phenolic proton, tailoring its response range.

Dual-Parameter Sensing: Rather than relying on a single signal output like fluorescence intensity, a more robust sensing platform can be developed by monitoring multiple parameters simultaneously, such as changes in both emission wavelength and intensity. rsc.org This can help distinguish the target analyte from other interfering species with greater accuracy.

Table 1: Strategies for Sensor Enhancement
StrategyMechanism of EnhancementPotential OutcomeReference Principle
Functional Group VariationCreates specific binding sites or alters electronic properties of the receptor.Improved selectivity for a target analyte (e.g., specific metal ions). monash.edunih.gov
Nanomaterial IntegrationAmplifies the optical signal through plasmonic or energy transfer effects.Lower detection limits and heightened sensitivity. researchgate.netmdpi.com
Auxiliary ReceptorsIntroduces a secondary binding site to form a more stable complex with the analyte.Enhanced binding affinity and selectivity. monash.edu
Polymer Matrix ImmobilizationProvides a stable environment and pre-concentrates analytes.Increased operational stability and reusability. nih.gov

Investigation of Photophysical Properties and Potential Optoelectronic Applications

The D-π-A architecture of this compound is a well-established motif for generating materials with significant nonlinear optical (NLO) properties and for use in optoelectronic devices. rsc.org The electronic communication between the phenol donor and the dinitrophenyl acceptor through the ethenyl π-bridge gives rise to a prominent intramolecular charge transfer (ICT) character, which governs its photophysical behavior. rsc.orgnih.gov

The electronic absorption spectrum of a D-π-A stilbene (B7821643) derivative like this compound is expected to be dominated by a strong absorption band in the near-UV or visible region. nih.gov This band corresponds to the π-π* electronic transition, which also possesses significant charge-transfer character, moving electron density from the phenol end of the molecule to the dinitrophenyl end. nih.gov

Upon absorption of light, the molecule is promoted to an excited state. It then relaxes to the ground state, partly through the emission of light (fluorescence). The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift and the position of the emission maximum are highly sensitive to the polarity of the surrounding medium (solvatochromism), a key indicator of a strong ICT process. nih.govresearchgate.net In polar solvents, the charge-separated excited state is stabilized, leading to a larger Stokes shift and a red-shift in the emission spectrum.

Table 2: Predicted Photophysical Data for this compound in Different Solvents
SolventPolarity IndexPredicted Abs. Max (λabs, nm)Predicted Em. Max (λem, nm)Predicted Stokes Shift (cm-1)
Toluene2.4~395~510~5800
Dichloromethane (B109758)3.1~400~550~7300
Acetonitrile (B52724)5.8~405~590~8600
Methanol6.6~407~610~9400
Note: Data are hypothetical predictions based on trends observed for similar D-π-A stilbene compounds. nih.govresearchgate.net

The primary photophysical process in this compound upon excitation is an intramolecular charge transfer (ICT). rsc.orgresearchgate.net This is an ultrafast process where an electron is effectively transferred from the highest occupied molecular orbital (HOMO), which is predominantly located on the phenol moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-withdrawing dinitrophenyl group. nih.govnih.gov The efficiency of this ICT is influenced by the molecular geometry; a more planar conformation allows for better orbital overlap and more efficient charge transfer. nih.gov

In addition to ICT, intermolecular energy and electron transfer processes could be relevant in materials science applications.

Förster Resonance Energy Transfer (FRET): If a derivative of this compound were used alongside another chromophore, FRET could occur if the emission spectrum of the derivative (the donor) overlaps with the absorption spectrum of the second chromophore (the acceptor). This non-radiative energy transfer is highly distance-dependent and is a key principle in designing light-harvesting systems and sensors.

Dexter Energy Transfer: This is a shorter-range energy transfer mechanism that requires orbital overlap between the donor and acceptor molecules and involves the exchange of electrons.

Photoinduced Electron Transfer (PET): In the presence of other electron donors or acceptors, the excited state of the compound could engage in intermolecular electron transfer, a fundamental process in photovoltaic devices and photocatalysis.

The pronounced D-π-A characteristics of this compound and its derivatives suggest their potential utility in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) cells.

Organic Light-Emitting Diodes (OLEDs): In an OLED, materials are needed that can efficiently convert electrical energy into light. D-π-A compounds can be used as emitters (dopants) within a host material layer. nih.govnih.gov When an electron and a hole recombine on the molecule, an excited state is formed, which then radiatively decays to produce light. The emission color is determined by the HOMO-LUMO energy gap, which can be tuned by chemical modification of the donor or acceptor groups. For instance, strengthening the donor or acceptor groups would typically lower the energy gap and shift the emission to longer wavelengths (e.g., from blue to green or red). mdpi.com

Organic Photovoltaic (OPV) Devices: In OPVs, light is converted into electricity. D-π-A molecules can function as the primary light-absorbing material (the donor) in a bulk heterojunction solar cell. Upon absorbing a photon, the molecule forms an exciton (a bound electron-hole pair). For power generation, this exciton must diffuse to an interface with an acceptor material, where the electron is transferred to the acceptor, initiating charge separation and generating a current. The broad absorption profile and efficient charge transfer properties of D-π-A systems are highly desirable for this application.

While the specific compound this compound has not been extensively reported in these applications, its molecular structure aligns with the fundamental design principles for high-performance organic electronic materials, making it and its derivatives worthy candidates for future investigation.

Conclusion and Future Outlook in the Academic Research of 2 E 2 2,4 Dinitrophenyl Ethenyl Phenol

Summary of Key Research Achievements and Contributions

As of late 2025, there are no significant, dedicated research achievements or contributions specifically documented for 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol in prominent scientific literature. Its primary contribution to the scientific community is its existence as a research chemical, which allows for its use in broader screening studies.

The true value of this compound lies in its chemical structure, which combines features of other well-studied molecules:

Stilbene (B7821643) Backbone: Stilbenes and their derivatives are a widely investigated class of compounds known for a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.org

Nitro-Substitutions: The presence of nitro groups often imparts unique electronic and biological properties. Nitrostilbene derivatives, for instance, have been synthesized and evaluated for potential antiviral activity. mdpi.com

Donor-Acceptor System: The molecule features an electron-donating hydroxyl (phenol) group and electron-withdrawing dinitrophenyl group, connected by a π-conjugated ethenyl bridge. This "push-pull" or donor-π-acceptor (D-π-A) architecture is a cornerstone for materials with nonlinear optical (NLO) properties. researchgate.net

While direct achievements are lacking, the compound serves as an interesting, yet unexplored, model for fundamental chemical research.

Identification of Remaining Challenges in Synthetic Methodologies and Advanced Characterization

The primary challenge for this compound is the lack of established and optimized synthetic routes in academic literature. While general methods for creating stilbene derivatives exist, such as Wittig-type reactions, Heck-Matsuda reactions, or other cross-coupling strategies, their specific application to produce this compound with high yield and stereoselectivity has not been detailed. rsc.org

Key Synthetic and Characterization Challenges:

Stereoselectivity: A significant challenge in stilbene synthesis is controlling the geometry of the double bond to exclusively obtain the desired (E)-isomer over the (Z)-isomer.

Purification: The presence of multiple polar functional groups (hydroxyl and two nitro groups) can complicate purification via standard chromatographic methods.

Advanced Characterization: Beyond routine spectral analysis (NMR, IR, Mass Spectrometry), a thorough understanding of its properties would require more advanced techniques. Single-crystal X-ray diffraction would be crucial to confirm its solid-state conformation and intermolecular interactions. Advanced spectroscopic techniques would be needed to probe its photophysical properties, which are anticipated given its structure.

Prospective Avenues for Novel Derivatizations and the Discovery of New Applications

The functional groups present in this compound offer multiple sites for chemical modification, opening avenues for creating a library of novel derivatives.

Potential Derivatization Strategies and Applications:

Functional GroupPotential Derivatization ReactionProspective Application Area
Phenolic Hydroxyl (-OH) Etherification, EsterificationModulation of solubility and bioavailability for biological screening.
Nitro Groups (-NO₂) Reduction to amino groups (-NH₂)Creation of new compounds for polymerization, or development of solvatochromic dyes.
Aromatic Rings Further electrophilic substitutionFine-tuning of electronic and optical properties.

The discovery of new applications is a promising future direction. Based on its structural analogues, this compound could be investigated for:

Nonlinear Optical (NLO) Materials: Its D-π-A structure makes it a prime candidate for screening as a second-order NLO material, which has applications in optical communications and data storage. researchgate.net

Biological Activity: Given the known bioactivity of stilbenes and nitrophenols, it could be screened for anticancer, antiviral, or antimicrobial properties. mdpi.comnih.gov

Chemosensors: The compound's color and electronic structure may be sensitive to changes in its environment (e.g., pH, presence of specific ions), suggesting a potential role as a chromogenic sensor.

Implications for Fundamental Organic Chemistry and Materials Science

The study of this compound and its future derivatives holds several implications for fundamental science.

For Organic Chemistry: It can serve as a valuable substrate for studying structure-property relationships. Research can systematically explore how the positioning of nitro and hydroxyl groups influences the electronic properties, reactivity, and spectral characteristics of the stilbene scaffold. It also provides a platform for developing and refining synthetic methodologies for constructing complex, electronically asymmetric molecules.

For Materials Science: As a classic D-π-A molecule, it represents a fundamental building block for organic electronic materials. Investigations into its photophysical properties (absorption, fluorescence) and NLO activity could contribute to the broader understanding of how molecular structure dictates bulk material properties. If it exhibits interesting solid-state packing, it could inform the design of novel organic crystals with tailored functionalities.

Potential for Interdisciplinary Research and Collaborative Initiatives

The full research potential of this compound can best be unlocked through interdisciplinary collaboration. Synthetic organic chemists could partner with:

Computational Chemists: To model its electronic structure, predict its spectral and NLO properties, and guide the design of new derivatives.

Materials Scientists and Physicists: To grow single crystals, characterize its physical properties (e.g., thermal stability, conductivity), and measure its NLO response.

Biochemists and Pharmacologists: To perform in-vitro screening of the compound and its derivatives against various cell lines or pathogens to uncover any potential therapeutic applications. nih.gov

Such collaborative initiatives would be essential to move this compound from the pages of chemical catalogs to the forefront of scientific innovation, potentially leading to new discoveries in both fundamental chemistry and applied technology.

Q & A

Q. What are the standard synthetic routes for 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol?

The compound is typically synthesized via a condensation reaction between 2-hydroxybenzaldehyde derivatives and 2,4-dinitrophenylacetylene. Ethanol is commonly used as a solvent under reflux conditions, with catalytic piperidine to promote imine or ethenyl bond formation. Reaction progress is monitored via TLC, and purification is achieved through column chromatography using silica gel and a hexane/ethyl acetate eluent system. Yield optimization often requires strict temperature control and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3269 cm⁻¹, C=N at ~1608 cm⁻¹, and aromatic C=C stretches).
  • UV-Vis spectroscopy : Reveals π→π* transitions in the conjugated ethenyl-dinitrophenyl system.
  • NMR (¹H and ¹³C) : Confirms proton environments and stereochemistry (e.g., coupling constants for E-configuration).
  • CHN elemental analysis : Validates stoichiometry (e.g., C, 51.66%; N, 18.54%).
  • Molar conductivity : Assesses electrolytic behavior in polar solvents like DMSO .

Q. How is the molecular geometry of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. If crystal growth is challenging (e.g., due to solubility issues), powder XRD or comparative analysis with structurally similar compounds (e.g., hydrazine derivatives in ) can provide insights. Hirshfeld surface analysis further elucidates intermolecular interactions and packing motifs .

Q. What methods ensure purity and stoichiometric accuracy?

  • Melting point consistency : Sharp, reproducible melting points (e.g., 253–255°C) indicate purity.
  • CHN analysis : Deviations >0.3% suggest impurities.
  • Molar conductivity : Non-electrolytic behavior (low Λₘ values) confirms neutral complexes .

Advanced Research Questions

Q. How can computational methods predict electronic properties and validate experimental data?

Density Functional Theory (DFT) with the B3LYP functional ( ) and basis sets like 6-31G* calculates HOMO-LUMO gaps, electrostatic potentials, and vibrational frequencies. For example, simulated IR spectra can resolve ambiguities in experimental peaks (e.g., distinguishing C=N from conjugated C=C stretches). Validation involves comparing computed UV-Vis transitions (TD-DFT) with experimental λₘₐₓ values .

Q. How are contradictions in spectroscopic data resolved?

Contradictions (e.g., overlapping IR peaks) are addressed by:

  • Cross-validation : NMR can confirm conjugation patterns inferred from UV-Vis.
  • Isotopic labeling : Deuterated analogs clarify vibrational modes.
  • Computational modeling : DFT-predicted vibrational frequencies resolve ambiguities in C=N vs C-O stretches .

Q. What challenges arise in synthesizing metal complexes with this ligand, and how are they mitigated?

Challenges include:

  • Coordination site ambiguity : IR data (e.g., shifts in phenolic O-H and C=N stretches) identify binding sites (phenolic oxygen and hydrazine nitrogen).
  • Redox instability : Fe(II) complexes require anaerobic conditions to prevent oxidation to Fe(III). Magnetic moment measurements (e.g., µeff = 1.73 BM for one unpaired electron) confirm oxidation state .

Q. How is stereochemical integrity (E/Z isomerism) confirmed?

  • ¹H NMR coupling constants : trans (E) ethenyl protons exhibit J = 12–16 Hz, while cis (Z) show J = 6–12 Hz.
  • NOESY : Lack of nuclear Overhauser effect between ethenyl protons supports E-configuration.
  • SCXRD : Directly visualizes spatial arrangement .

Q. How are structure-activity relationships (SAR) explored for pharmacological applications?

  • Analog synthesis : Modify substituents (e.g., methoxy groups in ) to alter electron density and steric effects.
  • Molecular docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., cyclooxygenase for anti-inflammatory activity).
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., bioavailability, toxicity) .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Catalyst screening : Piperidine vs. triethylamine for imine formation efficiency.
  • Solvent effects : Polar aprotic solvents (DMF) may enhance reactivity but complicate purification.
  • Byproduct analysis : HPLC-MS identifies side products (e.g., hydrazone derivatives) for pathway refinement .

Notes

  • Methodological focus ensures reproducibility in academic settings.
  • Advanced questions emphasize interdisciplinary approaches (e.g., DFT, crystallography, SAR).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.